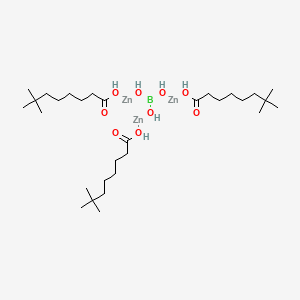
boric acid;7,7-dimethyloctanoic acid;zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “boric acid;7,7-dimethyloctanoic acid;zinc” is a unique chemical entity formed by the combination of boric acid, 7,7-dimethyloctanoic acid, and zinc. Each of these components contributes distinct properties to the compound, making it valuable in various scientific and industrial applications. Boric acid is known for its antiseptic, insecticidal, and flame-retardant properties . Zinc is an essential mineral involved in numerous biological processes, including enzyme function and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound involves the reaction of boric acid, 7,7-dimethyloctanoic acid, and zinc under controlled conditions. The typical synthetic route includes:
Dissolution of Boric Acid: Boric acid is dissolved in a suitable solvent, such as water or ethanol, to form a clear solution.
Addition of 7,7-Dimethyloctanoic Acid: 7,7-Dimethyloctanoic acid is added to the boric acid solution, and the mixture is stirred to ensure complete dissolution.
Introduction of Zinc: Zinc metal or zinc salts (e.g., zinc chloride) are introduced into the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The process may include steps such as filtration, purification, and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
The compound “boric acid;7,7-dimethyloctanoic acid;zinc” can undergo various chemical reactions, including:
Oxidation: The zinc component can be oxidized to form zinc oxide.
Reduction: Boric acid can be reduced to form boron compounds.
Substitution: The compound can participate in substitution reactions where one of its components is replaced by another chemical species.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, chloroform.
Major Products
Zinc Oxide: Formed from the oxidation of zinc.
Boron Compounds: Formed from the reduction of boric acid.
Substituted Derivatives: Formed from substitution reactions involving 7,7-dimethyloctanoic acid.
Scientific Research Applications
The compound has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in wound healing and as a component in topical formulations.
Industry: Utilized in the production of adhesives, coatings, and flame retardants
Mechanism of Action
The mechanism by which the compound exerts its effects involves the interaction of its components with molecular targets. For example:
Boric Acid: Acts as an antiseptic by disrupting the cell membranes of microorganisms.
7,7-Dimethyloctanoic Acid: Enhances the adhesive properties by forming strong bonds with surfaces.
Zinc: Plays a role in enzyme function and immune response by acting as a cofactor for various enzymes.
Comparison with Similar Compounds
Similar Compounds
Boric Acid Derivatives: Such as metaboric acid and tetraboric acid.
Fatty Acids: Such as decanoic acid and dodecanoic acid.
Zinc Compounds: Such as zinc chloride and zinc sulfate.
Uniqueness
The uniqueness of the compound “boric acid;7,7-dimethyloctanoic acid;zinc” lies in its combined properties, which are not found in individual components. The synergistic effects of boric acid, 7,7-dimethyloctanoic acid, and zinc make it valuable in applications requiring antimicrobial, adhesive, and catalytic properties.
Properties
CAS No. |
70801-03-5 |
|---|---|
Molecular Formula |
C30H63BO9Zn3 |
Molecular Weight |
774.8 g/mol |
IUPAC Name |
boric acid;7,7-dimethyloctanoic acid;zinc |
InChI |
InChI=1S/3C10H20O2.BH3O3.3Zn/c3*1-10(2,3)8-6-4-5-7-9(11)12;2-1(3)4;;;/h3*4-8H2,1-3H3,(H,11,12);2-4H;;; |
InChI Key |
KYPGYGLDJOXYCB-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Zn].[Zn].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


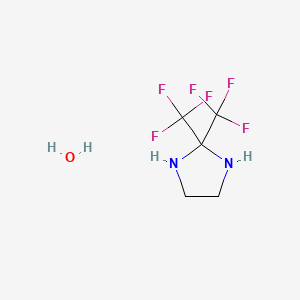
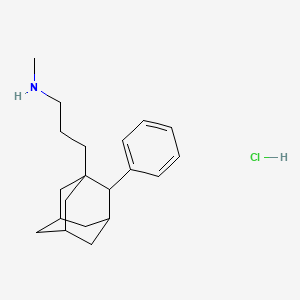
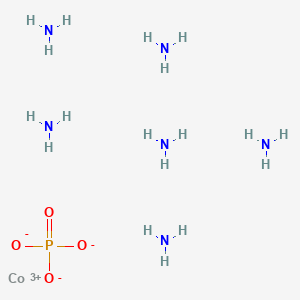

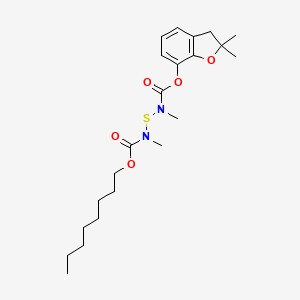
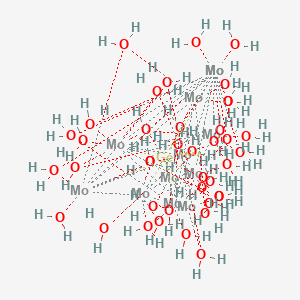

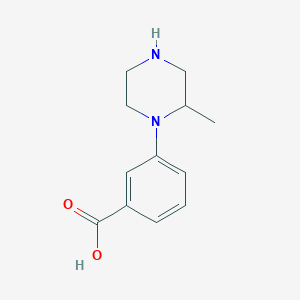
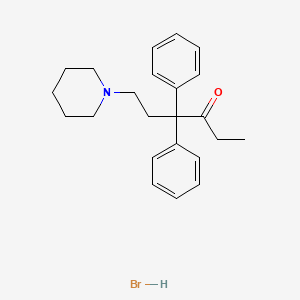

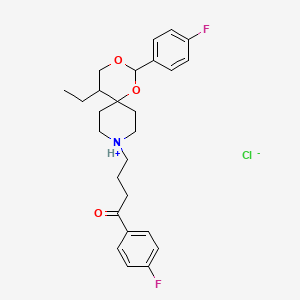
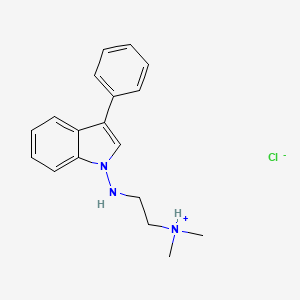
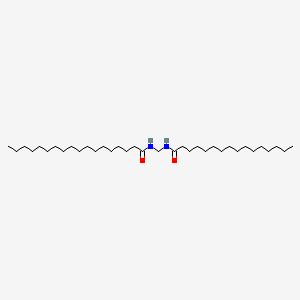
![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)
